7-Iodonaphthalen-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Iodonaphthalen-2-amine is an organic compound with the molecular formula C10H8IN. It is a derivative of naphthalene, where an iodine atom is substituted at the 7th position and an amine group at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodonaphthalen-2-amine typically involves the iodination of naphthalen-2-amine. One common method is the Sandmeyer reaction, where naphthalen-2-amine is diazotized and then treated with potassium iodide to introduce the iodine atom at the desired position . The reaction conditions generally include maintaining a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Sandmeyer reactions or other iodination techniques that ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 7-Iodonaphthalen-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The amine group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: It can participate in Suzuki or Sonogashira coupling reactions to form carbon-carbon bonds
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or thiourea can be used under mild conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically employed.
Major Products:
Substitution Products: Various substituted naphthalenes.
Oxidation Products: Nitro derivatives.
Coupling Products: Biaryl compounds.
Scientific Research Applications
7-Iodonaphthalen-2-amine has several applications in scientific research:
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Iodonaphthalen-2-amine involves its interaction with molecular targets such as enzymes and receptors. The iodine atom and amine group play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The compound may also participate in signaling pathways, modulating cellular responses .
Comparison with Similar Compounds
- 3-Iodonaphthalen-2-amine
- 2-Iodonaphthalen-1-amine
- 4-Iodonaphthalen-1-amine
Comparison: 7-Iodonaphthalen-2-amine is unique due to the specific positioning of the iodine and amine groups, which imparts distinct chemical reactivity and biological activity compared to its isomers. For instance, the 7-position iodine substitution may result in different steric and electronic effects, influencing the compound’s behavior in chemical reactions and interactions with biological targets .
Properties
Molecular Formula |
C10H8IN |
---|---|
Molecular Weight |
269.08 g/mol |
IUPAC Name |
7-iodonaphthalen-2-amine |
InChI |
InChI=1S/C10H8IN/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1-6H,12H2 |
InChI Key |
GBYNBYQDLOEUIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2)I)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.